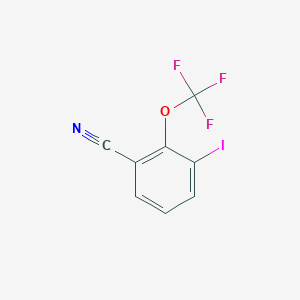

3-Iodo-2-(trifluoromethoxy)benzonitrile

Description

Properties

IUPAC Name |

3-iodo-2-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3INO/c9-8(10,11)14-7-5(4-13)2-1-3-6(7)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIJTZDDQQNTFJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)OC(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-2-(trifluoromethoxy)benzonitrile typically involves the iodination of 2-(trifluoromethoxy)benzonitrile. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-(trifluoromethoxy)benzonitrile can undergo various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

Coupling Reactions: It can be used in coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Biological Activity

3-Iodo-2-(trifluoromethoxy)benzonitrile is an organic compound with the molecular formula C8H3F3INO. It features an iodine atom, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This compound has garnered attention for its potential biological activities, particularly in the context of enzyme interactions and cellular effects.

The specific mode of action of this compound is not fully understood; however, it is known to interact with cytochrome P450 enzymes, which are critical for the metabolism of various xenobiotics and endogenous compounds. This interaction can lead to either inhibition or activation of these enzymes, significantly impacting metabolic pathways.

Cellular Effects

This compound influences cell function by altering signaling pathways, gene expression, and cellular metabolism. It modulates the activity of signaling molecules such as kinases and phosphatases, which can lead to changes in cellular responses to external stimuli.

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. At low doses, it exhibits minimal toxicity; however, higher doses are associated with adverse effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity.

Metabolic Pathways

The compound participates in various metabolic pathways through its interactions with enzymes like cytochrome P450. These interactions can yield metabolites that may exhibit different biological activities compared to the parent compound.

Transport and Distribution

The transport and distribution within cells are mediated by specific transporters and binding proteins, influencing the compound's localization and accumulation in various cellular compartments.

In Vitro Studies

In vitro studies have demonstrated that this compound affects cellular processes significantly. For example, it has been shown to alter the activity of key signaling pathways involved in cell proliferation and apoptosis.

Table 1: Summary of In Vitro Effects

| Cell Type | Effect Observed | Reference |

|---|---|---|

| Hepatocytes | Increased apoptosis | |

| Neuronal Cells | Altered neurotransmitter release | |

| Cancer Cell Lines | Inhibition of proliferation |

Animal Model Studies

In animal studies, varying dosages have revealed significant findings regarding toxicity and therapeutic potential. High doses have been linked to organ toxicity, while lower doses show promise in therapeutic applications.

Table 2: Dosage Effects in Animal Models

| Dosage (mg/kg) | Observed Effect | Toxicity Level |

|---|---|---|

| 5 | Minimal effect | Low |

| 25 | Moderate hepatotoxicity | Moderate |

| 50 | Severe nephrotoxicity | High |

Potential Therapeutic Applications

Given its biological activity, this compound is being investigated for potential therapeutic applications in treating various diseases. Its interaction with metabolic pathways suggests it may serve as a lead compound for drug development targeting specific enzyme systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Iodo-2-(trifluoromethyl)benzonitrile (CAS: 161320-00-9)

- Substituents : Trifluoromethyl (-CF₃) at 2-position, iodine at 4-position.

- Key Differences : The -CF₃ group is more electron-withdrawing than -OCF₃, altering electronic properties. The iodine’s position (4 vs. 3) affects steric interactions in reactions. Molecular weight: 297.02 g/mol .

3-(Trifluoromethoxy)benzonitrile (CAS: 52771-22-9)

- Substituents : -OCF₃ at 3-position, lacking iodine.

- Key Differences : Absence of iodine reduces molecular weight (187.11 g/mol) and limits utility in halogen-exchange reactions. The -OCF₃ group enhances lipophilicity compared to -CN .

4-Hydroxy-2-(trifluoromethoxy)benzonitrile (CAS: 1261648-89-8)

- Substituents : Hydroxyl (-OH) at 4-position, -OCF₃ at 2-position.

- Key Differences : The -OH group introduces hydrogen-bonding capability, increasing solubility in polar solvents compared to halogenated analogs. Molecular weight: 207.12 g/mol .

4-Amino-2-(trifluoromethyl)benzonitrile (CAS: 1583-67-1)

- Substituents : -NH₂ at 4-position, -CF₃ at 2-position.

- Key Differences: The amino group enables participation in condensation reactions, contrasting with the inert iodine in the target compound. Molecular weight: 200.16 g/mol .

Structural and Functional Comparison Table

Reactivity and Commercial Availability

- Iodine vs. Amino/Hydroxyl Groups: The iodine in this compound enables Suzuki or Ullmann couplings, whereas amino/hydroxyl analogs are suited for nucleophilic substitutions .

- Trifluoromethoxy vs. Trifluoromethyl : -OCF₃ has lower electron-withdrawing strength than -CF₃, influencing reaction rates in aromatic electrophilic substitutions .

- Commercial Status : The target compound is discontinued , while others like 3-(Trifluoromethoxy)benzonitrile remain available at >97% purity , suggesting better synthetic feasibility or demand.

Q & A

Basic: What are the common synthetic routes for 3-Iodo-2-(trifluoromethoxy)benzonitrile?

Answer:

The synthesis typically involves halogenation and functional group interconversion. A plausible route starts with brominated intermediates like 2-bromo-4-(trifluoromethoxy)benzonitrile (CAS 1214334-83-4) , followed by halogen exchange via Ullmann or Finkelstein reactions to substitute bromine with iodine. Alternatively, direct iodination of 2-(trifluoromethoxy)benzonitrile derivatives using iodine sources (e.g., NIS) under electrophilic substitution conditions can yield the target compound. Evidence from structurally similar compounds, such as 1-bromo-2-iodo-4-(trifluoromethoxy)benzene (CAS 1121586-26-2), supports the feasibility of halogen substitution strategies .

Key Steps:

- Bromination of trifluoromethoxy-substituted benzonitrile precursors.

- Iodination via metal-catalyzed cross-coupling or electrophilic substitution.

- Purification using column chromatography or recrystallization.

Advanced: How do Cu-catalyzed cross-coupling reactions apply to derivatives of this compound?

Answer:

The iodine substituent in this compound enables participation in Cu-catalyzed cross-coupling reactions, such as Ullmann or Goldberg couplings, to form C–N or C–O bonds. For example, Zhang et al. demonstrated that aryl halides (Cl, Br, I) in trifluoromethylbenzimidazole synthesis tolerate Cu(I)/TMEDA catalytic systems . This suggests that the iodo group in the compound can act as a leaving group in nucleophilic aromatic substitutions or coupling with amines, alcohols, or thiols. Ligand selection (e.g., TMEDA) and solvent polarity are critical for optimizing reaction efficiency and minimizing side reactions.

Methodological Considerations:

- Catalyst: Cu(I) or Cu(II) with chelating ligands (e.g., TMEDA).

- Solvent: Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.

- Temperature: 80–120°C for 12–24 hours.

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: NMR to confirm the trifluoromethoxy group (-OCF) and / NMR for aromatic proton and carbon environments .

- Mass Spectrometry (HRMS): To verify molecular weight (e.g., CHFINO, MW 323.02) and isotopic patterns from iodine .

- IR Spectroscopy: Peaks at ~2240 cm (C≡N stretch) and 1250–1150 cm (C–O–CF) .

- X-ray Crystallography: For structural elucidation if crystalline derivatives are obtained.

Advanced: What are the mechanistic considerations for the photocatalytic reactivity of similar trifluoromethoxy benzonitriles?

Answer:

Under visible-light photocatalysis, 4-(trifluoromethoxy)benzonitrile undergoes single-electron reduction to generate fluorophosgene and benzonitrile via C–O bond cleavage . This suggests that this compound may exhibit similar reactivity, with the iodine substituent potentially influencing electron density and fragmentation pathways. Mechanistic studies should focus on:

- Radical intermediates detected via EPR spectroscopy.

- Solvent effects on charge-transfer efficiency.

- Catalyst choice (e.g., organic photosensitizers vs. transition-metal complexes).

Basic: What safety precautions are necessary when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Gloves, lab coat, safety goggles, and masks to avoid skin/eye contact and inhalation .

- Ventilation: Use fume hoods due to potential release of toxic iodine or nitrile vapors.

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for professional disposal .

Advanced: How does the iodine substituent influence reactivity in Sonogashira couplings?

Answer:

The iodine atom enhances oxidative addition efficiency in Pd-catalyzed Sonogashira couplings compared to bromine or chlorine. For example, iodocyclization of alkynes (e.g., 3-iodo-2-(methylthio)benzo[b]thiophene synthesis) proceeds at lower temperatures (50–80°C) with higher yields . Key factors include:

- Catalyst System: Pd(PPh)/CuI with amine bases (e.g., EtN).

- Solvent: THF or DMF for solubility and stability of palladium intermediates.

- Substrate Scope: Compatibility with terminal alkynes bearing electron-withdrawing groups.

Basic: How can ionic liquids improve the synthesis of benzonitrile derivatives?

Answer:

Ionic liquids like [HSO-b-Py]·HSO act as multifunctional agents (solvent, catalyst, dehydrating agent) in nitrile synthesis. For example, Li et al. achieved 100% yield in benzonitrile synthesis using ionic liquids to replace corrosive HCl and metal catalysts . This method reduces reaction time (2 hours at 120°C) and simplifies purification via phase separation.

Protocol Adaptation:

- Replace traditional HCl with (NHOH)·[HSO-b-Py]·HSO.

- Optimize molar ratios (aldehyde:ionic liquid = 1:1.5).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.